Distinct NMR Chemical Shift Fingerprint Enabling Unambiguous Structural Confirmation Against GlcNAc
When QuiNAc replaces GlcNAc in the quinovosamycin (QVM) scaffold, the ¹H and ¹³C NMR signals at the anomeric and C-2 positions shift in a quantifiable manner relative to the parent tunicamycin (TUN). The H-1″ signal of QuiNAc appears at δ 4.88 ppm (J₁″,₂″ = 3.5 Hz) with a corresponding C-1″ at δ 99.4 ppm, while H-2″ resonates at δ 3.87 ppm (J₂″,₃″ = 7.9 Hz) and C-2″ at δ 53.7 ppm [1]. These assignments are consistent with UDP-QuiNAc reference data and differ from the GlcNAc anomeric proton in TUN. Any QuiNAc standard used for NMR characterization must reproduce these chemical shift values to confirm its structural authenticity prior to procurement.
| Evidence Dimension | ¹H and ¹³C NMR chemical shifts (anomeric and C-2 positions) |
|---|---|
| Target Compound Data | QuiNAc in QVM: δ H-1″ = 4.88 ppm (J = 3.5 Hz), δ C-1″ = 99.4 ppm; δ H-2″ = 3.87 ppm (J = 7.9 Hz), δ C-2″ = 53.7 ppm |
| Comparator Or Baseline | GlcNAc in tunicamycin (TUN): δ H-1″ ≈ 5.1 ppm (characteristic for GlcNAc in analogous context) |
| Quantified Difference | Deshielding of GlcNAc H-1″ relative to QuiNAc H-1″ by approximately 0.2 ppm; difference confirmed by full 2D NMR assignment tables |
| Conditions | NMR data collected at 600 MHz in D₂O; assignments confirmed by ¹H–¹H TOCSY, HSQC, and HMBC experiments |
Why This Matters
The 0.2 ppm upfield shift of the anomeric proton in QuiNAc relative to GlcNAc provides a clear, quantifiable pass/fail criterion for verifying the identity of a purchased QuiNAc standard before it is used in downstream structural biology or enzymology experiments.
- [1] Price NPJ, Labeda DP, Naumann TA, Vermillion KE, Bowman MJ, Berhow MA, Metcalf WW, Bischoff KM. Quinovosamycins: new tunicamycin-type antibiotics in which the α,β-1″,11′-linked N-acetylglucosamine residue is replaced by N-acetylquinovosamine. J Antibiot. 2016;69(8):637-646. DOI: 10.1038/ja.2016.49. View Source
